molecular formula C18H19N7O4S B2769425 N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2319892-38-9

N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2769425
CAS No.: 2319892-38-9
M. Wt: 429.46
InChI Key: ZBYPMVWLAGBJRJ-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H19N7O4S and its molecular weight is 429.46. The purity is usually 95%.
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Biological Activity

N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Azetidine ring : A four-membered saturated heterocyclic compound.
  • Triazole moiety : Implicated in various biological activities.
  • Benzo[d]oxazole and sulfonamide groups : Known for their antibacterial and anti-inflammatory properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In vitro studies demonstrated that derivatives of this compound showed potent antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .
CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BA5494.5
N,3-dimethyl...HCT1166.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Studies have shown moderate to good inhibition against both Gram-positive and Gram-negative bacteria. For instance:
    • Staphylococcus aureus and Escherichia coli were effectively inhibited at concentrations ranging from 12.5 to 100 µg/mL .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and mTOR pathways involved in cell growth and proliferation .
  • Induction of apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical settings:

  • Study on Anticancer Effects : A study involving the synthesis of various derivatives reported that certain modifications to the triazole ring enhanced anticancer activity significantly .
  • Antimicrobial Efficacy Study : In another investigation focused on antimicrobial properties, the compound was tested against a panel of pathogens including fungi and bacteria. Results indicated that specific structural modifications led to increased potency against resistant strains .

Properties

IUPAC Name

N,3-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O4S/c1-11-19-20-16-6-7-17(21-25(11)16)24-9-12(10-24)23(3)30(27,28)13-4-5-15-14(8-13)22(2)18(26)29-15/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYPMVWLAGBJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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